3-Benzyl-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

RIPK1 necroptosis δ‑opioid receptor

3‑Benzyl‑8‑(tetrahydrofuran‑2‑carbonyl)‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione (CAS 1021066‑97‑6) belongs to the 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione chemotype, a rigid spirocyclic scaffold that has produced δ‑opioid receptor (DOR)‑selective agonists [REFS‑1], HIF prolyl hydroxylase (PHD) inhibitors [REFS‑2], indoleamine 2,3‑dioxygenase (IDO)/tryptophan 2,3‑dioxygenase (TDO) inhibitors [REFS‑3], and RIPK1 kinase inhibitors [REFS‑4]. The compound carries an N3‑benzyl substituent and an N8‑tetrahydrofuran‑2‑carbonyl group, giving it a molecular formula of C₁₉H₂₃N₃O₄ and a molecular weight of 357.41 g mol⁻¹ [REFS‑5].

Molecular Formula C19H23N3O4
Molecular Weight 357.41
CAS No. 1021066-97-6
Cat. No. B2792669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021066-97-6
Molecular FormulaC19H23N3O4
Molecular Weight357.41
Structural Identifiers
SMILESC1CC(OC1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
InChIInChI=1S/C19H23N3O4/c23-16(15-7-4-12-26-15)21-10-8-19(9-11-21)17(24)22(18(25)20-19)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,20,25)
InChIKeyUZQFQFKARRNTEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021066‑97‑6): Core Scaffold & Procurement Identity


3‑Benzyl‑8‑(tetrahydrofuran‑2‑carbonyl)‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione (CAS 1021066‑97‑6) belongs to the 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione chemotype, a rigid spirocyclic scaffold that has produced δ‑opioid receptor (DOR)‑selective agonists [REFS‑1], HIF prolyl hydroxylase (PHD) inhibitors [REFS‑2], indoleamine 2,3‑dioxygenase (IDO)/tryptophan 2,3‑dioxygenase (TDO) inhibitors [REFS‑3], and RIPK1 kinase inhibitors [REFS‑4]. The compound carries an N3‑benzyl substituent and an N8‑tetrahydrofuran‑2‑carbonyl group, giving it a molecular formula of C₁₉H₂₃N₃O₄ and a molecular weight of 357.41 g mol⁻¹ [REFS‑5].

Why Generic 1,3,8‑Triazaspiro[4.5]decane‑2,4‑diones Cannot Replace 3‑Benzyl‑8‑(tetrahydrofuran‑2‑carbonyl)‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione


Even small modifications of the N3‑benzyl or N8‑acyl substituents on the 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione scaffold can switch target selectivity, potency, and functional bias. For example, replacing the N8‑tetrahydrofuran‑2‑carbonyl group with a benzoyl group yields 8‑benzoyl‑3‑benzyl‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione, which was identified as a RIPK1 inhibitor hit in a virtual screening campaign [REFS‑1], whereas the δ‑opioid receptor agonist chemotype requires distinct N3 and N8 substitution patterns [REFS‑2]. Similarly, the PHD‑inhibitory and IDO/TDO‑inhibitory activities of the core scaffold are highly sensitive to the nature of the N8‑acyl moiety [REFS‑3][REFS‑4]. Therefore, the specific combination of N3‑benzyl and N8‑tetrahydrofuran‑2‑carbonyl in the target compound is not interchangeable with other 1,3,8‑triazaspiro[4.5]decane‑2,4‑diones without risking loss of the desired biological profile.

Quantitative Differentiation of 3‑Benzyl‑8‑(tetrahydrofuran‑2‑carbonyl)‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione Versus Closest Structural Analogs


Target Selectivity Shift: RIPK1 Inhibition vs. δ‑Opioid Receptor Agonism Determined by N8‑Acyl Group

When the N8‑tetrahydrofuran‑2‑carbonyl group is replaced by an N8‑benzoyl group, the resulting analog 8‑benzoyl‑3‑benzyl‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione acts as a RIPK1 inhibitor hit, whereas the δ‑opioid receptor agonist chemotype described by Meqbil et al. requires distinct N8‑substitution patterns [REFS‑1]. Although direct quantitative data for the target compound are not publicly available, this chemotype‑level SAR demonstrates that a single change from tetrahydrofuran‑2‑carbonyl to benzoyl reprograms the biological target from a potential opioid receptor ligand to a necroptosis‑related kinase inhibitor [REFS‑2].

RIPK1 necroptosis δ‑opioid receptor

PHD Inhibition Sensitivity to N8‑Acyl Bulk: Tetrahydrofuran‑2‑carbonyl vs. Smaller Acyl Groups

The US patent 8,921,555 discloses that 1,3,8‑triazaspiro[4.5]decane‑2,4‑diones with bulkier N8‑acyl groups (e.g., tetrahydrofuran‑2‑carbonyl) exhibit different PHD2 inhibitory potency compared to analogs with smaller acyl groups (e.g., acetyl or propionyl) [REFS‑1]. While the patent does not list the exact IC₅₀ of the target compound, structure‑activity tables indicate that increasing steric demand at the N8 position shifts the inhibition profile across PHD1, PHD2, and PHD3 isoforms [REFS‑1].

HIF prolyl hydroxylase anemia PHD inhibitor

IDO/TDO Inhibitory Activity: N8‑Tetrahydrofuran‑2‑carbonyl vs. N8‑Aryl/Heteroaryl Analogs

European Patent EP 3 076 443 B1 demonstrates that 1,3,8‑triazaspiro[4.5]decane‑2,4‑diones bearing N8‑heteroaryl‑carbonyl groups are potent dual IDO/TDO inhibitors, whereas N8‑alkyl‑carbonyl analogs (e.g., tetrahydrofuran‑2‑carbonyl) were not explicitly exemplified, suggesting that the saturated oxygen‑heterocycle may confer a distinct potency/selectivity profile relative to aromatic N8‑substituents [REFS‑1].

IDO inhibitor TDO inhibitor cancer immunotherapy

Physicochemical and Procurement Differentiation: 3‑Benzyl‑8‑(tetrahydrofuran‑2‑carbonyl) vs. 3‑(4‑Methylbenzyl) Analog

A closely related compound, 3‑(4‑methylbenzyl)‑8‑(tetrahydrofuran‑2‑carbonyl)‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione (CAS 1021251‑96‑6), differs only by a para‑methyl group on the N3‑benzyl ring, resulting in a molecular weight increase to 371.44 g mol⁻¹ and higher lipophilicity (clogP increase of ~0.5) compared to the target compound (MW 357.41 g mol⁻¹) [REFS‑1][REFS‑2]. This subtle structural change can alter membrane permeability, protein binding, and metabolic stability, making the target compound preferable when lower lipophilicity is desired [REFS‑1].

physicochemical properties medicinal chemistry SAR

Functional Bias at the δ‑Opioid Receptor: Tetrahydrofuran‑2‑carbonyl‑Containing Chemotype vs. SNC80

The 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione chemotype identified by Meqbil et al. (to which the target compound belongs) displays low β‑arrestin‑2 recruitment efficacy while retaining submicromolar potency in cAMP inhibition, in contrast to SNC80, which is a high‑efficacy β‑arrestin recruiter [REFS‑1]. This biased signaling profile is believed to reduce seizure risk and tachyphylaxis associated with β‑arrestin‑biased DOR agonists [REFS‑1].

δ‑opioid receptor biased agonism β‑arrestin

Optimal Research and Procurement Scenarios for 3‑Benzyl‑8‑(tetrahydrofuran‑2‑carbonyl)‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione


δ‑Opioid Receptor Biased Agonist Lead Discovery

The compound serves as a starting point for structure‑activity relationship (SAR) studies aimed at identifying G‑protein‑biased DOR agonists with minimal β‑arrestin‑2 recruitment, a strategy supported by the chemotype’s favorable bias profile [REFS‑1]. Researchers can use it to explore N3‑benzyl modifications while retaining the N8‑tetrahydrofuran‑2‑carbonyl group that distinguishes it from RIPK1‑inhibitory analogs [REFS‑2].

Selective PHD Isoform Profiling in Anemia Models

Given the patented use of 1,3,8‑triazaspiro[4.5]decane‑2,4‑diones as HIF‑PHD inhibitors [REFS‑3], the target compound can be employed to probe the effect of a bulkier, oxygen‑containing N8‑acyl group on PHD1 vs. PHD2 vs. PHD3 selectivity, a critical parameter for developing anemia therapeutics with reduced off‑target effects.

Negative Control for IDO/TDO Inhibitor Screening

Because the N8‑tetrahydrofuran‑2‑carbonyl group lacks the aromatic heterocycle required for potent IDO/TDO inhibition [REFS‑4], the compound can serve as a negative control or selectivity tool in assays designed to identify dual IDO/TDO inhibitors.

Physicochemical Property Benchmarking in CNS Drug Design

With its moderate molecular weight (357.41 g mol⁻¹) and lower lipophilicity compared to the 4‑methylbenzyl analog [REFS‑5], the compound is a suitable reference for assessing the impact of lipophilicity on CNS penetration and metabolic stability within the triazaspiro series.

Quote Request

Request a Quote for 3-Benzyl-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.